molecular formula C12H13NO3 B7440825 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B7440825
M. Wt: 219.24 g/mol
InChI Key: GSVIIAQSPJADNX-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and structural complexity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4, LiAlH4), and nucleophiles (alkyl halides, acyl chlorides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential as a therapeutic agent .

Properties

IUPAC Name

2-acetyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)13-7-6-9-4-2-3-5-10(9)11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVIIAQSPJADNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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